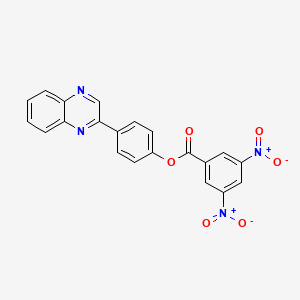![molecular formula C15H15N3O4S B15017848 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15017848.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a nitrothiophenyl group connected through an acetohydrazide linkage. Its molecular formula is C14H15N3O4S.
Vorbereitungsmethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenoxyacetic acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of the hydrazide: The 3,4-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-nitrothiophene-2-carbaldehyde under reflux conditions to form the final product, 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophenyl moiety, where nucleophiles can replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrothiophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide include:
2-(3,4-dimethylphenoxy)acetohydrazide: Lacks the nitrothiophenyl group, making it less reactive in certain biological assays.
4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate: Contains additional functional groups that may enhance its biological activity.
1-(4-(3,4-dimethylphenoxy)phenyl)ethanone: A structurally related compound with different functional groups, leading to different reactivity and applications.
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H15N3O4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10-3-4-13(5-11(10)2)22-8-15(19)17-16-7-14-6-12(9-23-14)18(20)21/h3-7,9H,8H2,1-2H3,(H,17,19)/b16-7+ |
InChI-Schlüssel |
MXNVNAXDHWNCTH-FRKPEAEDSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CS2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15017768.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15017773.png)
![3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B15017777.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15017790.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15017791.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15017800.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B15017803.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B15017811.png)
![4-{(E)-[(2-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B15017812.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B15017825.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15017826.png)
![2-Amino-4-(methylsulfanyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B15017838.png)
